molecular formula C18H25FN2O3 B2520863 tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate CAS No. 1252271-92-3

tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2520863
CAS No.: 1252271-92-3
M. Wt: 336.407
InChI Key: QTJRBUAPIXDZEO-UHFFFAOYSA-N
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Description

tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate is a chemical compound with the molecular formula C18H25FN2O3. It is used primarily in scientific research and has applications in various fields such as chemistry, biology, and medicine. The compound features a tert-butyl group, a fluorobenzoyl group, and a piperidinyl group, making it a complex molecule with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the piperidinyl intermediate: This involves the reaction of piperidine with a suitable reagent to introduce the fluorobenzoyl group.

    Introduction of the tert-butyl group: This step involves the reaction of the intermediate with tert-butyl chloroformate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate
  • tert-Butyl [1-(3-chlorobenzoyl)piperidin-4-yl]methylcarbamate
  • tert-Butyl [1-(3-bromobenzoyl)piperidin-4-yl]methylcarbamate

Uniqueness

tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-[[1-(3-fluorobenzoyl)piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-18(2,3)24-17(23)20-12-13-7-9-21(10-8-13)16(22)14-5-4-6-15(19)11-14/h4-6,11,13H,7-10,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJRBUAPIXDZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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